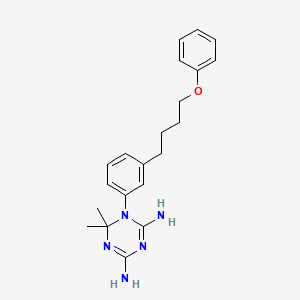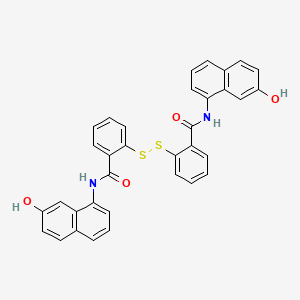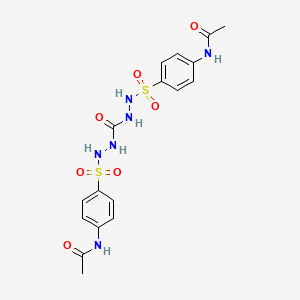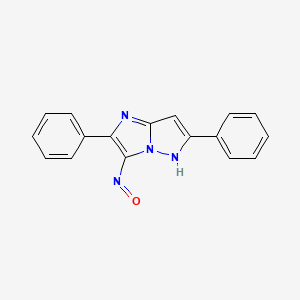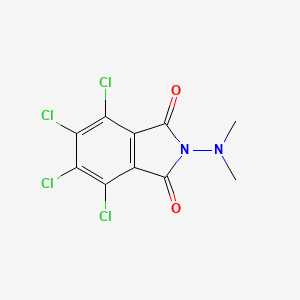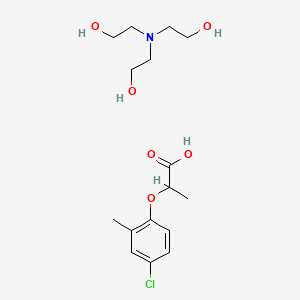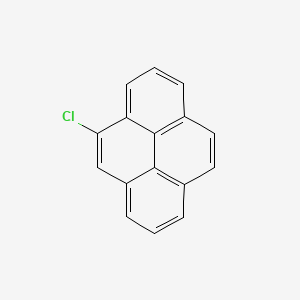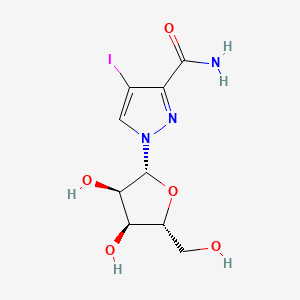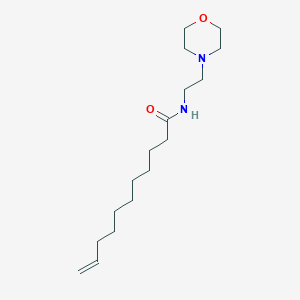
N-(2-Morpholinoethyl)-10-undecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholinoethyl)-10-undecenamide is a chemical compound that features a morpholine ring attached to an undecenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-10-undecenamide typically involves the reaction of 10-undecenoic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction conditions might be adjusted to ensure complete conversion and easy purification of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoethyl)-10-undecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Alkyl halides for nucleophilic substitution on the morpholine ring.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Amines: Formed from the reduction of the amide group.
Substituted Morpholines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-Morpholinoethyl)-10-undecenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of N-(2-Morpholinoethyl)-10-undecenamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the undecenamide chain can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Morpholinoethyl)benzamide: Similar structure but with a benzamide group instead of an undecenamide chain.
N-(2-Morpholinoethyl)carbodiimide: Contains a carbodiimide group, used as a coupling agent in peptide synthesis.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Contains a naphthalen-2-yloxy group, investigated for its cytotoxic effects in cancer cells.
Uniqueness
N-(2-Morpholinoethyl)-10-undecenamide is unique due to its combination of a morpholine ring and an undecenamide chain, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
102613-07-0 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)undec-10-enamide |
InChI |
InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-17(20)18-11-12-19-13-15-21-16-14-19/h2H,1,3-16H2,(H,18,20) |
InChI Key |
DYKZMLNOCOXCRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


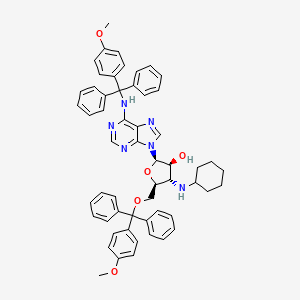
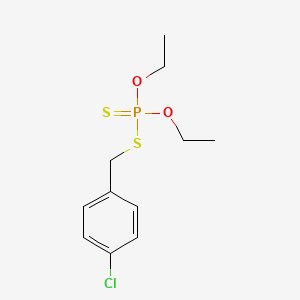
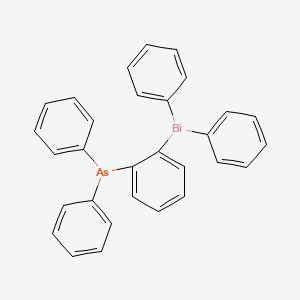

![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
